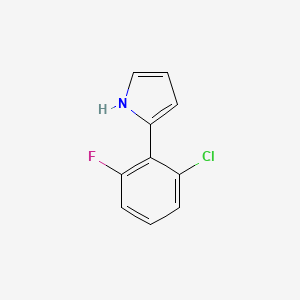

2-(2-Chloro-6-fluorophenyl)pyrrole

描述

属性

分子式 |

C10H7ClFN |

|---|---|

分子量 |

195.62 g/mol |

IUPAC 名称 |

2-(2-chloro-6-fluorophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H7ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1-6,13H |

InChI 键 |

LGYRKULQVZURTP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC=CN2)F |

产品来源 |

United States |

准备方法

Comparative Summary of Preparation Methods

Research Findings and Analysis

The stepwise method provides excellent control over each intermediate, allowing optimization of each reaction step, but involves multiple isolations and purifications.

The one-pot method significantly reduces process complexity and environmental impact by minimizing intermediate handling and waste generation, while maintaining high yield and purity.

Industrial methods focus on scalability and process efficiency, often employing continuous flow and high-pressure systems, with careful catalyst and solvent selection to maximize throughput.

The choice of catalysts such as palladium on carbon and Raney nickel is critical for selective hydrogenation and dechlorination steps.

Solvent selection impacts reaction rates and product crystallization; common solvents include tetrahydrofuran, ethyl acetate, dimethyl sulfoxide, and acetonitrile.

化学反应分析

Types of Reactions

2-(2-Chloro-6-fluorophenyl)pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Lewis Acids: Iron(III) chloride is commonly used as a catalyst in the synthesis of this compound.

Boronic Acids: Used in coupling reactions to form biaryl derivatives.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Pyrrole derivatives, including 2-(2-Chloro-6-fluorophenyl)pyrrole, have been studied for their anticancer properties. Research indicates that pyrrole-based compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds with a pyrrole ring system have shown efficacy as inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. The modification of substituents on the pyrrole core can enhance their activity, making them comparable to established drugs like Celecoxib, a COX-2 inhibitor .

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Pyrroles have been documented to exhibit activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The presence of halogen substitutions, such as chlorine or fluorine, has been correlated with enhanced antibacterial activity. For example, studies have shown that chlorinated pyrrole derivatives can effectively inhibit the growth of resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) .

3. Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory effects through its action as a COX-2 inhibitor. This property is particularly valuable in developing treatments for inflammatory diseases where COX-2 plays a critical role. The ability to design specific inhibitors through structural modifications presents a promising avenue for therapeutic development .

Materials Science Applications

1. Catalysis

Pyrroles are utilized as catalysts in various chemical reactions, including polymerization processes. The unique electronic properties of pyrrole derivatives allow them to facilitate reactions effectively, making them valuable in synthetic organic chemistry .

2. Dyes and Pigments

Compounds containing pyrrole rings are also employed in the production of dyes and pigments due to their vibrant colors and stability. The incorporation of halogen atoms can enhance the lightfastness and overall performance of these materials in industrial applications.

3. Sensor Technology

The fluorescence properties of certain pyrrole derivatives make them suitable for use in sensor technology. Fluorescent probes based on pyrroles can be designed to detect specific biological targets or environmental changes, providing a tool for diagnostic applications .

Case Studies

作用机制

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

相似化合物的比较

Table 1: Comparative Analysis of Pyrrole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents on Pyrrole | Substituents on Phenyl | Biological Activity (MIC) | Source |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₇ClF₂N | 214.62 | 2-(2-Cl-6-F-Ph) | None | Not reported | - |

| Compound 7d () | Not provided | - | 1-(2-Cl-6-F-Ph), 2,5-diMe | 4-Br | 5 µM (Mtb H37Ra) | |

| 4-(2-Cl-6-F-Ph)-1H-pyrrol-3-ylmethanone | C₁₈H₁₁Cl₂FNO | 362.19 | 4-(2-Cl-6-F-Ph), 3-(4-Cl-Ph-CO) | None | Not reported | |

| [1-(2-Cl-6-F-benzoyl)pyrrolidin-3-yl]methanol | C₁₂H₁₃ClFNO₂ | 257.69 | 1-benzoyl, 3-CH₂OH (pyrrolidine ring) | 2-Cl,6-F | Not reported |

Key Findings:

Structural Variations and Electronic Effects :

- The position of substitution on the pyrrole ring significantly impacts biological activity. Compound 7d (), with a 1-(2-chloro-6-fluorophenyl) group and 2,5-dimethyl substituents, exhibits potent anti-tubercular activity (MIC = 5 µM), likely due to enhanced lipophilicity and membrane penetration . In contrast, the compound from has a ketone group at the 3-position of pyrrole, which may reduce bioavailability due to increased polarity.

- Saturation of the pyrrole ring : The pyrrolidine derivative in introduces a saturated ring and a hydroxymethyl group, altering electronic properties and hydrogen-bonding capacity compared to aromatic pyrrole analogs.

Biological Activity :

- Anti-tubercular activity is strongly influenced by substituent patterns. Compound 7d’s 4-bromophenethylamine side chain and methyl groups may enhance target binding to Mycobacterium tuberculosis ClpP1P2 peptidase . The absence of similar substituents in other compounds correlates with unreported or reduced activity.

Physical Properties: Molecular weight and solubility: The pyrrolidin-3-yl methanol derivative () has a higher molecular weight (257.69 g/mol) and likely improved water solubility due to the hydroxyl group, whereas halogenated aromatic derivatives (e.g., ) exhibit higher hydrophobicity .

Conversely, simpler derivatives like this compound may offer scalability advantages.

生物活性

2-(2-Chloro-6-fluorophenyl)pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and findings from various studies.

- Molecular Formula : C11H8ClF

- Molecular Weight : 202.63 g/mol

The compound features a pyrrole ring substituted with a chlorinated and fluorinated phenyl group, which enhances its reactivity and biological activity compared to other derivatives.

Research indicates that this compound functions primarily as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The presence of both chlorine and fluorine atoms contributes to its unique binding properties, enhancing its efficacy against specific biological targets .

Biological Activity Overview

-

Anti-inflammatory Properties :

- Inhibition of COX-2 has been linked to reduced inflammation, making this compound a candidate for anti-inflammatory therapies.

- Antimicrobial Activity :

- Anticancer Potential :

Case Study 1: COX-2 Inhibition

A study focused on the structure-activity relationship (SAR) of pyrrole derivatives demonstrated that modifications on the pyrrole core significantly enhance binding affinity for COX-2. The study indicated that this compound showed promising results as a selective COX-2 inhibitor, with IC50 values comparable to established anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted against Mycobacterium tuberculosis revealed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for further development in treating resistant strains .

Case Study 3: Anticancer Activity

Research involving molecular docking simulations suggested that this compound interacts effectively with key proteins involved in cancer progression. The compound was shown to inhibit cell growth in various cancer cell lines, supporting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Fluorophenyl)-1H-pyrrole | Structure | Lacks chlorine substituent; primarily studied for anti-inflammatory properties. |

| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole | Structure | Different substitution pattern; potential applications in drug discovery. |

| 1-(3-Chlorophenyl)-1H-pyrrole | Structure | Similar core structure but different halogen placement; explored for various biological activities. |

The unique combination of chlorine and fluorine in this compound enhances its reactivity and biological activity compared to these similar compounds.

常见问题

Q. What are the established synthetic routes for 2-(2-Chloro-6-fluorophenyl)pyrrole, and how can reaction conditions be optimized for higher yields?

The synthesis often involves multi-step protocols, such as aromatic nucleophilic substitution and Sandmeyer reactions. For example, a reference route (Scheme 8 in ) starts with nitrobenzene and diethyl malonate, followed by decarboxylation (LiCl) and substitution to introduce fluorine. Key optimizations include:

- Catalyst selection : Use of CuCl₂ in Sandmeyer reactions to introduce chloro groups efficiently .

- Temperature control : Maintaining mild conditions (e.g., 50–70°C) during decarboxylation to minimize side reactions.

- Protecting group strategy : Temporary protection of NH groups (e.g., with tert-butyloxycarbonyl) to prevent undesired reactivity .

Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and pyrrole ring protons (δ 6.0–7.0 ppm). Chlorine and fluorine substituents cause distinct splitting patterns due to spin-spin coupling .

- IR : Look for N-H stretches (~3400 cm⁻¹) in pyrrole and C-F/C-Cl vibrations (1100–600 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (calculated for C₁₀H₆ClF₂N: 230.02 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) aid in understanding the electronic properties and biological activity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, exact-exchange functionals (e.g., B3LYP) improve accuracy in thermochemical properties (average deviation <3 kcal/mol) .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzymes). Substituent effects (Cl/F) modulate binding affinity; the chloro group enhances hydrophobic interactions, while fluorine improves metabolic stability .

Q. What contradictions exist in crystallographic data for halogenated pyrrole derivatives, and how can they be resolved?

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological properties?

- Key modifications :

- Methodology : Combine in vitro assays (e.g., enzyme inhibition) with in silico ADMET profiling to balance potency and bioavailability .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How can researchers address inconsistencies in thermal stability data for halogenated pyrrole derivatives?

- Controlled experiments : Perform thermogravimetric analysis (TGA) under inert atmospheres to track decomposition (e.g., 200–300°C for pyrrole derivatives in ).

- Kinetic studies : Use Arrhenius plots to compare activation energies across studies, accounting for catalytic effects (e.g., trace metals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。